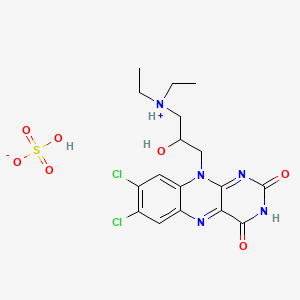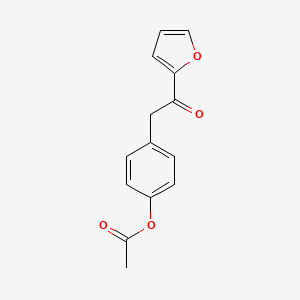![molecular formula C40H72O12S3Sn B13779688 Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate CAS No. 65291-39-6](/img/structure/B13779688.png)
Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate is a heterocyclic organic compound with the molecular formula C40H72O12S3Sn and a molecular weight of 959.9 g/mol . It is also known by its IUPAC name, dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate . This compound is primarily used for research purposes and is known for its unique structure and properties.
Méthodes De Préparation
The synthesis of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves multiple steps and specific reaction conditions. The synthetic route typically includes the reaction of butylstannylidyne with tris(thio)trisuccinate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Applications De Recherche Scientifique
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate can be compared with other similar compounds, such as:
Butyltintris(dibutyl 2-mercaptosuccinate): This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Butanedioic acid, 2,2,2-[(butylstannylidyne)tris(thio)]tris-, hexabutyl ester: Another similar compound with variations in its ester groups, affecting its reactivity and applications.
The uniqueness of Hexabutyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]trisuccinate lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65291-39-6 |
|---|---|
Formule moléculaire |
C40H72O12S3Sn |
Poids moléculaire |
959.9 g/mol |
Nom IUPAC |
dibutyl 2-[butyl-bis[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl]stannyl]sulfanylbutanedioate |
InChI |
InChI=1S/3C12H22O4S.C4H9.Sn/c3*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;1-3-4-2;/h3*10,17H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
VVDYYHAMBNQVRC-UHFFFAOYSA-K |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](CCCC)(SC(CC(=O)OCCCC)C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


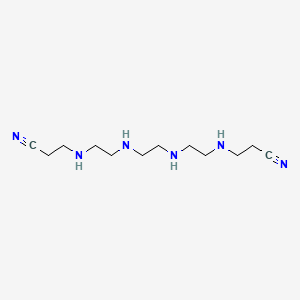
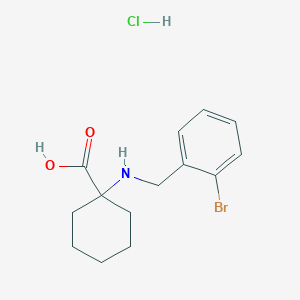

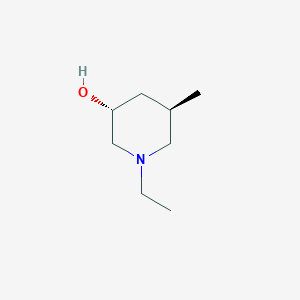
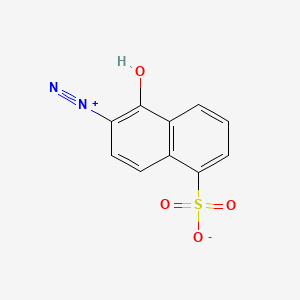
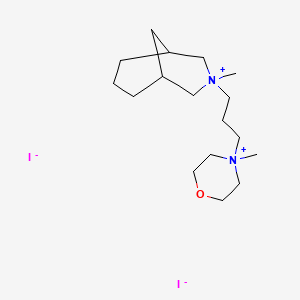
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
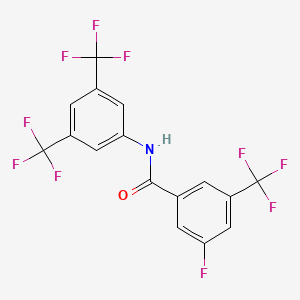


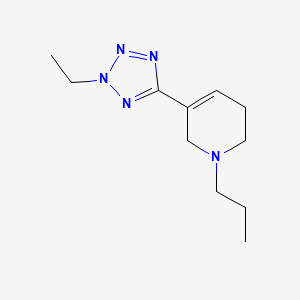
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
